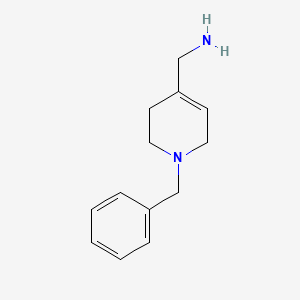

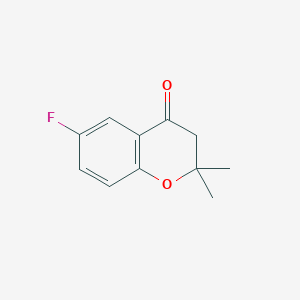

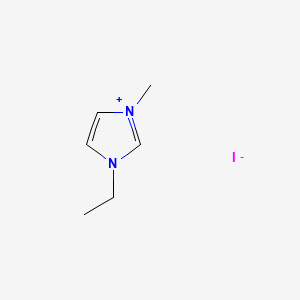

![molecular formula C7H7N3 B1337592 3-Methyl-3H-imidazo[4,5-b]pyridine CAS No. 6688-61-5](/img/structure/B1337592.png)

3-Methyl-3H-imidazo[4,5-b]pyridine

概要

説明

3-Methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound . It is a useful research chemical .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . The methods involve various catalysts and preparative methods. For instance, one approach involves the formation of the cyanoimidoyl chloride, which readily cyclizes to 2-cyanoimidazopyridine .

Molecular Structure Analysis

The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridine is represented by the empirical formula C7H7N3 . The molecular weight is 133.15 . The SMILES string representation is Cn1cnc2cccnc12 .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Physical And Chemical Properties Analysis

3-Methyl-3H-imidazo[4,5-b]pyridine is a solid compound . More detailed physical and chemical properties like melting point, boiling point, and density can be found in specialized chemical databases .

科学的研究の応用

Antimicrobial Applications

“3-Methyl-3H-imidazo[4,5-b]pyridine” derivatives have been explored for their antimicrobial properties. These compounds have shown potential in combating various microbial infections. The structural modifications in the imidazo[4,5-b]pyridine core can lead to significant antimicrobial activity, which is crucial in the development of new antibiotics to address antibiotic resistance .

Pharmacological Significance

The imidazo[4,5-b]pyridine scaffold is structurally similar to purines, which are vital to many biological processes. This resemblance has led to the exploration of these compounds in various therapeutic areas. They have been identified as GABA_A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). This broad pharmacological potential makes them candidates for drug development in treating diseases related to the central nervous system, digestive system, cancer, and inflammation .

Synthesis of New Derivatives

The versatility of the imidazo[4,5-b]pyridine core allows for the synthesis of a wide range of derivatives. These derivatives can be synthesized through reactions with different halogenated compounds under phase transfer catalysis conditions. The ability to create various regioisomers opens up possibilities for discovering compounds with novel biological activities .

Cancer Research

Imidazo[4,5-b]pyridine derivatives have been investigated for their potential in cancer research. Their ability to influence cellular pathways necessary for the survival of cancer cells makes them interesting candidates for anticancer drugs. Research into the biochemical and biophysical properties of these compounds could lead to new therapies for cancer treatment .

Cardiovascular Applications

Some derivatives of imidazo[4,5-b]pyridine have been studied for their cardiovascular effects, such as coronary vasodilation. This activity is particularly important in the development of treatments for heart diseases, where improving blood flow can alleviate symptoms and improve patient outcomes .

Antiviral Research

The antiviral activity of imidazo[4,5-b]pyridine derivatives is another area of interest. Initial studies involve assessing the cytotoxic effects on virus host cell lines. Understanding these effects is a critical step in the development of antiviral medications that can effectively target viral infections without harming the host cells .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-methylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-5-9-6-3-2-4-8-7(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUBEYHIVLSHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486214 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3H-imidazo[4,5-b]pyridine | |

CAS RN |

6688-61-5 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 3-Methyl-3H-imidazo[4,5-b]pyridine?

A: 3-Methyl-3H-imidazo[4,5-b]pyridine features a fused ring system where a five-membered imidazole ring and a six-membered pyridine ring share two carbon atoms. As the name suggests, a methyl group is attached to the third position of the imidazole ring. While the exact molecular formula and weight depend on specific substitutions, the core structure remains consistent. [] You can find detailed crystallographic data, including bond lengths and angles, in the study by [].

Q2: How is 3-Methyl-3H-imidazo[4,5-b]pyridine typically synthesized?

A: Several synthetic routes have been explored. One method involves the pyrolytic cyclization of 3-azido-2-dimethylaminopyridine, yielding 3-Methyl-3H-imidazo[4,5-b]pyridine. [] Another approach utilizes the oxidative cyclization of aminopyridines with performic acid. [] Researchers have also investigated quaternization reactions of 3-Methyl-3H-imidazo[4,5-b]pyridine. []

Q3: Have any studies explored the antituberculotic activity of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives?

A: Yes, research has investigated the synthesis and antituberculotic activity of various derivatives. One study focused on reacting 2-cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine with isothiocyanates, leading to new imidazo[4,5-b]pyridine derivatives with diverse substituents at the 2-position and the formation of a novel pyrido-imidazo-thiazine ring system. These synthesized compounds underwent in vitro testing for their efficacy against tuberculosis. []

Q4: Can the structure of 3-Methyl-3H-imidazo[4,5-b]pyridine be modified to influence its properties?

A: Absolutely. Modifications to the core structure can significantly impact the compound's activity. For example, introducing a bromine atom at the 6-position and a 4-chlorophenyl or 4-methoxyphenyl group at the 2-position significantly alters the crystal structure and intermolecular interactions. [, ] These structural modifications likely influence the compound's physicochemical properties and potential biological activity.

Q5: Are there any known tautomeric forms of 3-Methyl-3H-imidazo[4,5-b]pyridine?

A: Yes, research suggests the existence of different tautomeric forms for some derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridine. [] Tautomerism refers to the dynamic equilibrium between structural isomers that differ in the position of a proton and a double bond. Understanding tautomeric forms is crucial as it can influence the compound's reactivity, solubility, and potential biological interactions.

Q6: What analytical techniques are commonly employed to study 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives?

A: Researchers utilize various analytical methods to characterize and quantify 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide valuable information about the compound's structure and functional groups. [] Crystallographic studies using X-ray diffraction can elucidate the three-dimensional arrangement of molecules within the crystal lattice, providing insights into intermolecular interactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

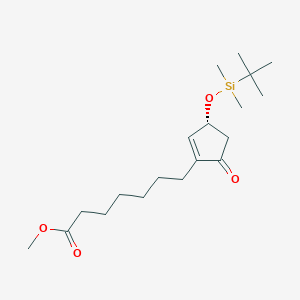

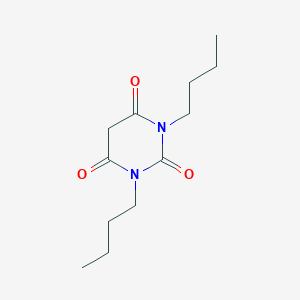

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)

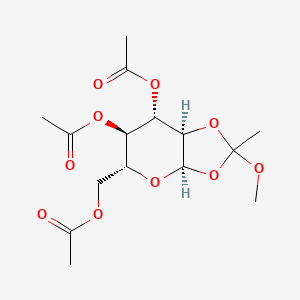

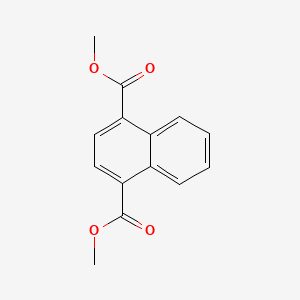

![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)

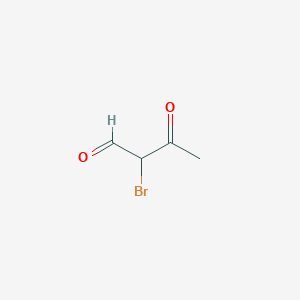

![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)

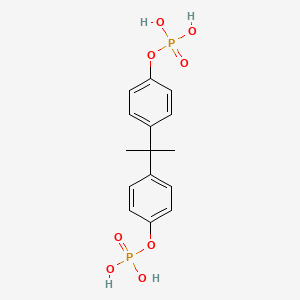

![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)